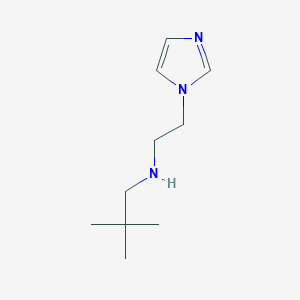![molecular formula C12H17N3O3 B7587778 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587778.png)
2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid, also known as IPAA, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. IPAA is a derivative of the naturally occurring amino acid proline and is structurally similar to the neurotransmitter gamma-aminobutyric acid (GABA). In
Applications De Recherche Scientifique
2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied for its potential therapeutic effects in a variety of medical conditions. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been studied for its potential use in the treatment of neurological disorders such as epilepsy and anxiety.
Mécanisme D'action
The exact mechanism of action of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is not fully understood. However, it is believed to act as a GABA agonist, meaning that it enhances the activity of GABA in the brain. GABA is an inhibitory neurotransmitter that helps to regulate neuronal activity. By enhancing the activity of GABA, 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid may have a calming effect on the brain, which could explain its potential therapeutic effects in conditions such as anxiety and epilepsy.
Biochemical and Physiological Effects
Studies have shown that 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can cross the blood-brain barrier and enter the central nervous system. Once in the brain, it is believed to enhance the activity of GABA, leading to a decrease in neuronal activity. This decrease in neuronal activity may be responsible for the anti-inflammatory and analgesic effects of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. Additionally, 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in lab experiments is its relative stability and ease of synthesis. Additionally, 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid has been shown to have low toxicity and is well-tolerated in animal studies. However, one limitation of using 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid. One area of interest is its potential use in the treatment of neurological disorders such as epilepsy and anxiety. Additionally, further research is needed to fully understand the mechanism of action of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid and its potential therapeutic effects in other medical conditions. Finally, the development of more efficient synthesis methods and purification techniques for 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid could facilitate its use in future research endeavors.
Conclusion
In conclusion, 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its anti-inflammatory and analgesic effects, as well as its potential use in the treatment of neurological disorders, make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid involves the reaction of proline with imidazole and acetic anhydride. This reaction results in the formation of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid as a white solid. The purity of 2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid can be improved through recrystallization and further purification techniques.
Propriétés
IUPAC Name |
2-[1-(3-imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O3/c16-11(3-6-14-7-4-13-9-14)15-5-1-2-10(15)8-12(17)18/h4,7,9-10H,1-3,5-6,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYODUIEDJWARK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCN2C=CN=C2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[1-(3-Imidazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[1-(4-Propan-2-ylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587718.png)
![2-[1-(2,4,6-Trimethylphenyl)sulfonylpyrrolidin-2-yl]acetic acid](/img/structure/B7587725.png)

![2-[1-(2-Thiophen-3-ylacetyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587750.png)
![2-[1-(2-Hydroxy-4-methoxybenzoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587759.png)
![2-[1-(2-Pyrazol-1-ylpropanoyl)pyrrolidin-2-yl]acetic acid](/img/structure/B7587768.png)
![2-pyrrolidin-2-yl-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B7587780.png)


![2-[1-[2-(1H-indol-3-yl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7587795.png)